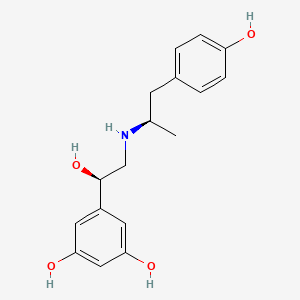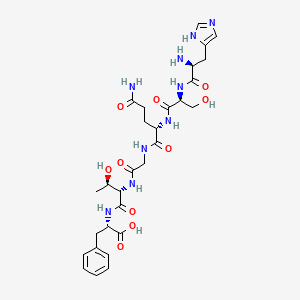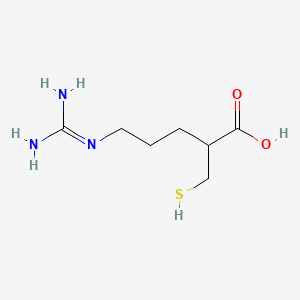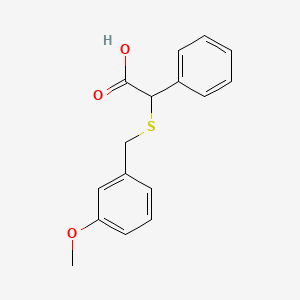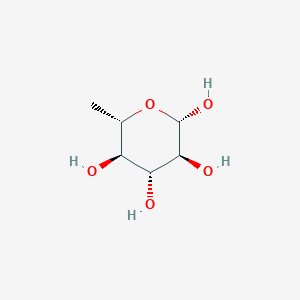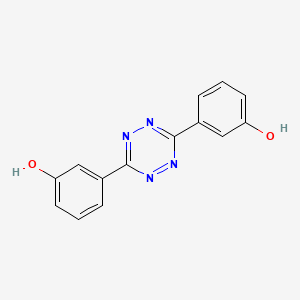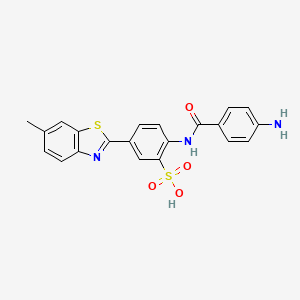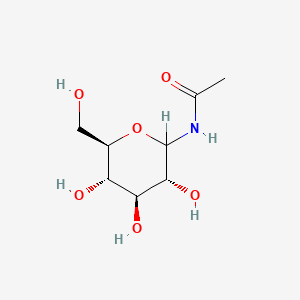
N-Acetylglucopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylglucopyranosylamine is a derivative of glucose, specifically an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a key component in the structure of bacterial cell walls, chitin in arthropods, and other polysaccharides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglucopyranosylamine typically involves the coupling of glycosyl acceptors with donors under specific conditions. For instance, the coupling of glycosyl acceptor with mannose thioglycoside donor mediated by N-iodosuccinimide and silver triflate yields disaccharides . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation, where genetically modified microorganisms are used to convert substrates like glucose into the desired compound. This method is advantageous due to its efficiency and scalability .
化学反应分析
Types of Reactions: N-Acetylglucopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of corresponding acids.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Corresponding acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosylamines depending on the reagents used.
科学研究应用
N-Acetylglucopyranosylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of cell wall biosynthesis in bacteria and the structural analysis of polysaccharides.
Medicine: Investigated for its potential in treating inflammatory diseases and as a component in drug delivery systems.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of various bioactive compounds
作用机制
N-Acetylglucopyranosylamine exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes involved in glycosylation processes, influencing the synthesis of glycoproteins and glycolipids.
Pathways Involved: The compound is involved in the biosynthesis of N-linked glycans, which play a crucial role in cell signaling and protein folding.
相似化合物的比较
N-Acetylglucosamine: A closely related compound with similar structural features but differing in its biological roles and applications.
N-Acetylgalactosamine: Another similar compound, differing in the configuration of the hydroxyl group on the second carbon atom.
Uniqueness: N-Acetylglucopyranosylamine is unique due to its specific role in the biosynthesis of bacterial cell walls and its involvement in the formation of complex polysaccharides. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its distinctiveness .
属性
CAS 编号 |
6983-36-4 |
|---|---|
分子式 |
C8H15NO6 |
分子量 |
221.21 g/mol |
IUPAC 名称 |
N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-8-7(14)6(13)5(12)4(2-10)15-8/h4-8,10,12-14H,2H2,1H3,(H,9,11) |
InChI 键 |
IBONACLSSOLHFU-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)NC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(C(O1)CO)O)O)O |
同义词 |
1-GlcNAc N-acetyl-beta-D-glucopyranosylamine N-acetylglucopyranosylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


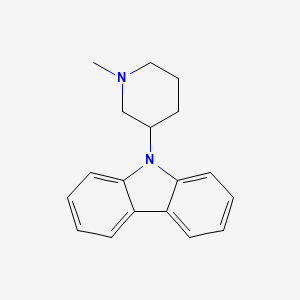

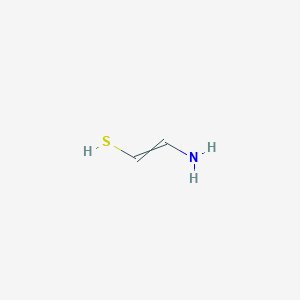
![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)
![1-Naphthalenecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B3063491.png)

